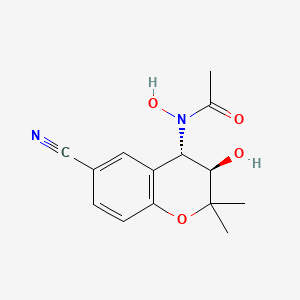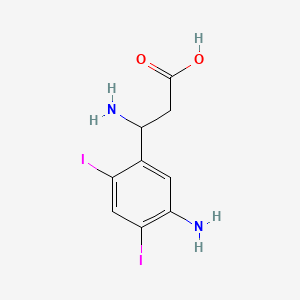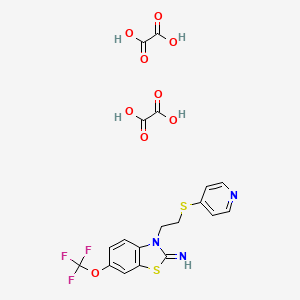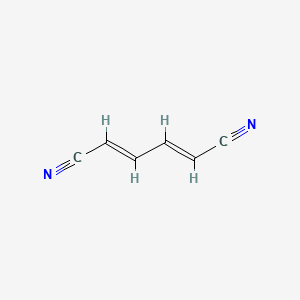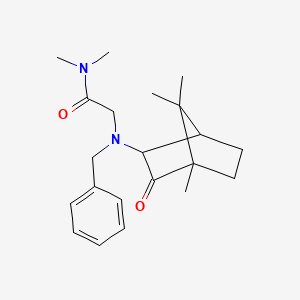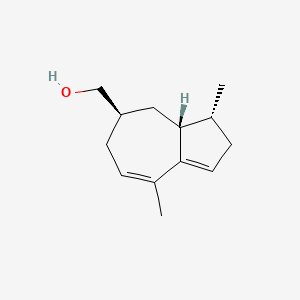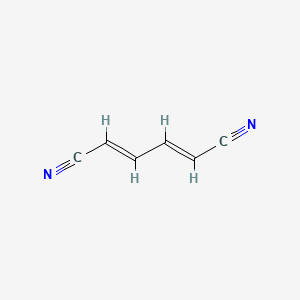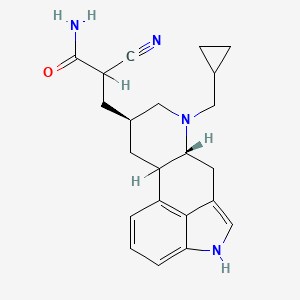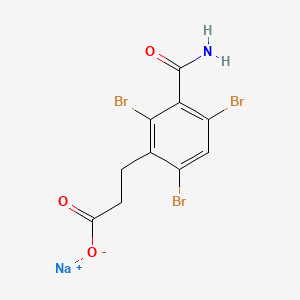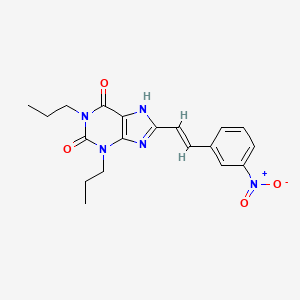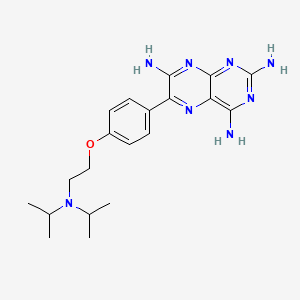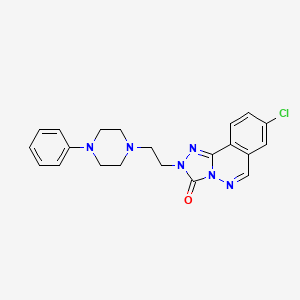
Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a zinc salt of 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione, which is a derivative of benzimidazole. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione typically involves the reaction of 5-methyl-2-mercaptobenzimidazole with zinc salts. The reaction is carried out under controlled conditions to ensure the formation of the desired zinc salt. The general reaction can be represented as follows:
5-methyl-2-mercaptobenzimidazole+ZnCl2→ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiols.
Scientific Research Applications
ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential enzymatic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzimidazole
- 5-Methyl-2-mercaptobenzimidazole
- Benzimidazole-2-thione
Uniqueness
ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione is unique due to its zinc salt form, which enhances its stability and biological activity compared to its parent compounds. The presence of the zinc ion can also facilitate its use in coordination chemistry and industrial applications.
Properties
CAS No. |
107370-15-0 |
|---|---|
Molecular Formula |
C16H14N4S2Zn |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
zinc;6-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-2-3-6-7(4-5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
InChI Key |
AAECGGBJSLLYEK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[S-].CC1=CC2=C(C=C1)N=C(N2)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


